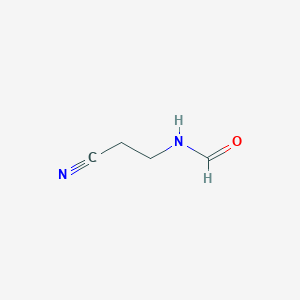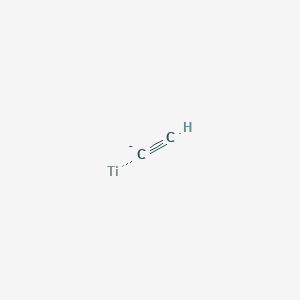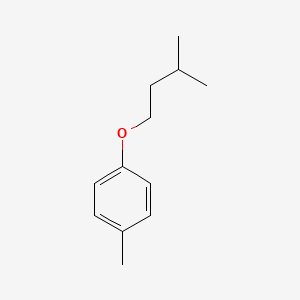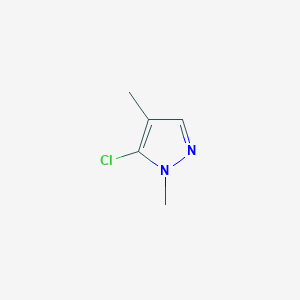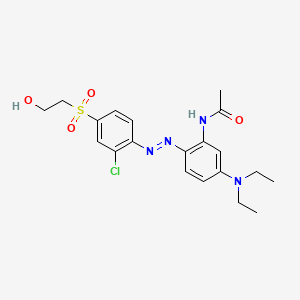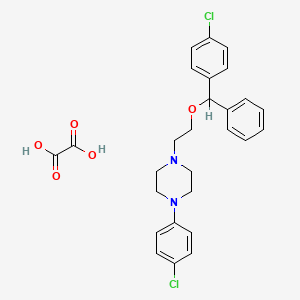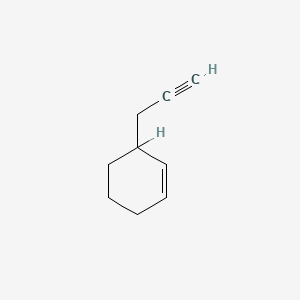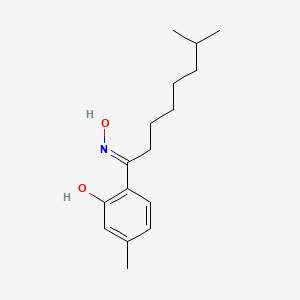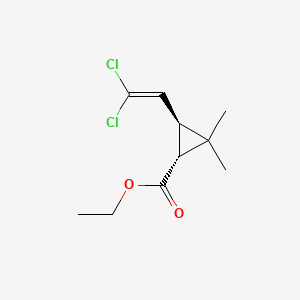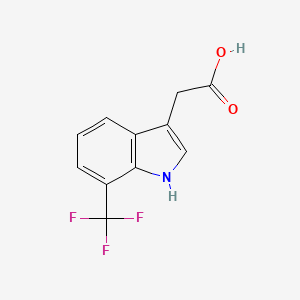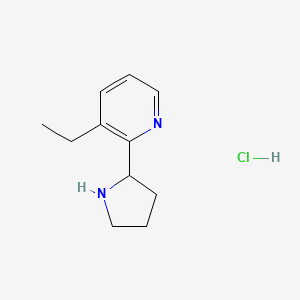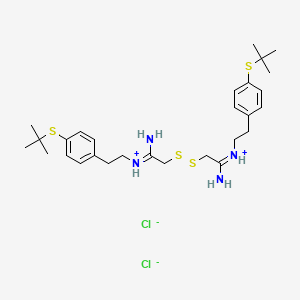
2,2'-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride: is a complex organic compound with the molecular formula C28H44Cl2N4S4 and a molecular weight of 635.8418 g/mol . This compound is characterized by the presence of multiple sulfur atoms and a tert-butylthio group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride typically involves the following steps:
Formation of the Acetamidine Group: The initial step involves the reaction of an appropriate amine with acetic anhydride to form the acetamidine group.
Introduction of the Phenethyl Group: The phenethyl group is introduced through a nucleophilic substitution reaction.
Formation of the Dithiobis Linkage: The dithiobis linkage is formed by the reaction of two thiol groups in the presence of an oxidizing agent.
Introduction of the tert-Butylthio Group: The tert-butylthio group is introduced through a substitution reaction with tert-butylthiol.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Used for large-scale production to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The tert-butylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
科学的研究の応用
2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of protein structures and functions due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as a stabilizer in polymer chemistry.
作用機序
The mechanism of action of 2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride involves the formation of disulfide bonds with target molecules. This interaction can lead to the stabilization or modification of the target molecule’s structure and function. The compound’s molecular targets include:
Proteins: Forms disulfide bonds with cysteine residues, affecting protein folding and stability.
Enzymes: Modulates enzyme activity by forming disulfide bonds with active site cysteines.
類似化合物との比較
Similar Compounds
2,2’-Dithiobis(pyridine N-oxide): Known for its antibacterial and antifungal properties.
2,2’-Dithiobis(5-nitropyridine): Used as a cysteine-activating reagent in biochemical studies.
Uniqueness
2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride is unique due to its combination of tert-butylthio and phenethylacetamidine groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable disulfide bonds makes it particularly valuable in biochemical and medicinal research.
特性
CAS番号 |
40284-25-1 |
|---|---|
分子式 |
C28H44Cl2N4S4 |
分子量 |
635.8 g/mol |
IUPAC名 |
[1-amino-2-[[2-amino-2-[2-(4-tert-butylsulfanylphenyl)ethylazaniumylidene]ethyl]disulfanyl]ethylidene]-[2-(4-tert-butylsulfanylphenyl)ethyl]azanium;dichloride |
InChI |
InChI=1S/C28H42N4S4.2ClH/c1-27(2,3)35-23-11-7-21(8-12-23)15-17-31-25(29)19-33-34-20-26(30)32-18-16-22-9-13-24(14-10-22)36-28(4,5)6;;/h7-14H,15-20H2,1-6H3,(H2,29,31)(H2,30,32);2*1H |
InChIキー |
PGHIRTGWEUBCPY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)SC1=CC=C(C=C1)CC[NH+]=C(CSSCC(=[NH+]CCC2=CC=C(C=C2)SC(C)(C)C)N)N.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


